REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:16]3[CH2:15][CH2:14][CH2:13][CH2:12][C:11]=3[NH:10][N:9]=2)=[CH:4][CH:3]=1>C1[C@H]2[C@@H](CCCC2)CCC1.[Pd]>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][N:9]=2)=[CH:6][CH:7]=1
|
Name
|
compound 8
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C1=NNC=2CCCCC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCC[C@@H]2CCCC[C@@H]12
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
by shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo in oil bath until there
|
Type
|
WAIT
|
Details
|
left
|
Type
|
ADDITION
|
Details
|
Petroleum ether (80 mL) was added into the residue while hot, and the mixture
|
Type
|
ADDITION
|
Details
|
was well mixed
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C1=NNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.85 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |